molecular formula C18H20N2O4 B2833282 N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 423727-98-4

N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2833282
CAS No.: 423727-98-4
M. Wt: 328.368
InChI Key: ZZWINWSLOMUBNN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is a synthetic organic compound characterized by the presence of methoxy groups attached to phenyl rings and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves the reaction of 2-methoxyaniline with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-N’-phenylethanediamide: Lacks the additional methoxy group on the phenyl ring.

    N-(4-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide: Has methoxy groups on both phenyl rings.

    N-(2-methoxyphenyl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide: Contains a hydroxy group instead of a methoxy group.

The uniqueness of N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-14-9-7-13(8-10-14)11-12-19-17(21)18(22)20-15-5-3-4-6-16(15)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWINWSLOMUBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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